
2-Benzyloxy-2-methyl-3-butene
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Overview
Description
2-Benzyloxy-2-methyl-3-butene is an enol ether derivative characterized by a benzyloxy (-OBn) group at the C2 position and a methyl substituent on the same carbon. Its structure (C₁₂H₁₄O) includes a conjugated double bond (C3–C4), rendering it reactive toward electrophilic and acid-catalyzed cyclization reactions. This compound is typically synthesized via Williamson etherification or nucleophilic substitution of 2-hydroxy-2-methyl-3-butene with benzyl bromide under basic conditions. Its primary utility lies in organic synthesis as a precursor for heterocyclic frameworks, leveraging the benzyloxy group’s stability under acidic conditions and ease of removal via hydrogenolysis .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent-Driven Reactivity and Stability
The benzyloxy group in 2-Benzyloxy-2-methyl-3-butene distinguishes it from similar enol ethers:
Compound | Substituent at C2 | Key Properties | Stability Under Acidic Conditions |
---|---|---|---|
This compound | Benzyloxy (-OBn) | Lipophilic, bulky; stabilizes intermediates via resonance. | High (resists hydrolysis) |
2-Methoxy-2-methyl-3-butene | Methoxy (-OMe) | Electron-donating; smaller steric profile. | Moderate (prone to acid cleavage) |
2-(TBS-oxy)-2-methyl-3-butene | TBS-oxy (-OTBS) | Silicon-protected; inert to acids but cleaved by fluoride ions. | Very high |
2-Hydroxy-2-methyl-3-butene | Hydroxyl (-OH) | Highly reactive but prone to tautomerization and oxidation. | Low |
The benzyloxy group’s bulkiness reduces side reactions (e.g., polymerization) during cyclization compared to methoxy or hydroxyl analogs. Its stability under polyphosphoric acid (PPA) conditions, as seen in analogous heterocyclization protocols , makes it preferable for synthesizing oxygen-containing heterocycles like furans or oxazoles.
Cyclization Pathways and Product Diversity
When subjected to PPA-mediated cyclization (130–140°C), this compound may form oxazole derivatives, contrasting with nitrogen-containing analogs (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate in ), which yield imidazoles or oxazoloquinolines.
*Hypothetical yield based on analogous enol ether cyclizations.
The absence of amino groups in this compound directs cyclization toward oxygen heterocycles, whereas nitrogen substituents (as in ) favor N-heterocycles. This highlights the critical role of substituent electronics in product selectivity.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-methylbut-3-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI Key |
GGFKKRIPHPMLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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